Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine

Catalog No.
S13292587
CAS No.
88756-05-2
M.F
C17H25N3O
M. Wt
287.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)e...

CAS Number

88756-05-2

Product Name

Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine

IUPAC Name

N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)ethane-1,2-diamine

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

InChI

InChI=1S/C17H25N3O/c1-5-20(6-2)10-9-18-16-12-14(21-4)11-15-13(3)7-8-19-17(15)16/h7-8,11-12,18H,5-6,9-10H2,1-4H3

InChI Key

UJQBOBIKUCEBNW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC(=CC2=C(C=CN=C12)C)OC

Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine is a chemical compound characterized by its unique structure, which includes a diethylamine moiety linked to a quinoline derivative. The molecular formula of this compound is C18H22N2OC_{18}H_{22}N_2O, and it features a methoxy group and a methyl group on the quinoline ring. The presence of these functional groups suggests potential for diverse biological activities and applications.

The chemical behavior of Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine can be explored through various reactions typical of amines and quinoline derivatives. Key reactions include:

  • Amine Formation: The compound can undergo nucleophilic substitutions, where the amine group can react with electrophiles.
  • Quinoline Derivative Reactions: Quinoline derivatives often participate in electrophilic aromatic substitution, allowing for further functionalization at the aromatic ring.
  • Formation of Salts: The amine group can react with acids to form salts, which may enhance solubility and stability.

Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine exhibits biological activities that are characteristic of quinoline derivatives. These activities may include:

  • Antimicrobial Properties: Quinoline compounds have been studied for their antibacterial and antifungal activities, making this compound a candidate for further investigation in the treatment of infections.
  • Antimalarial Activity: Similar compounds have shown efficacy against malaria parasites, suggesting potential applications in antimalarial drug development.
  • Cytotoxic Effects: Some studies indicate that quinoline derivatives can exhibit cytotoxicity against cancer cell lines, warranting further research into their anticancer potential.

The synthesis of Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine typically involves several steps:

  • Starting Materials: The synthesis begins with readily available precursors such as 6-methoxy-4-methylquinoline.
  • Amine Synthesis: The introduction of the diethylamine moiety can be accomplished through reductive amination or direct alkylation methods.
  • Quinoline Functionalization: Reaction conditions may involve the use of activating agents (e.g., carbodiimides) to facilitate the coupling of the amine to the quinoline derivative under controlled conditions.

Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine has potential applications in various fields:

  • Pharmaceutical Development: Its antimicrobial and antimalarial properties make it a candidate for drug development aimed at treating infectious diseases.
  • Chemical Research: As a quinoline derivative, it serves as a valuable intermediate in organic synthesis for creating more complex molecules.
  • Material Science: The compound may find applications in developing new materials with specific electronic or optical properties.

Interaction studies involving Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine focus on its binding affinity to biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential side effects. Techniques used include:

  • Molecular Docking Studies: To predict how the compound interacts with specific biological targets at the molecular level.
  • In Vitro Assays: To evaluate its biological activity against various pathogens or cancer cell lines.

Several compounds share structural similarities with Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine, including:

  • Pamaquine (Diethyl[4-(6-methoxyquinolin-8-yl)aminopentyl]amine):
    • Molecular Formula: C42H45N3O7C_{42}H_{45}N_3O_7
    • Known for its antimalarial properties.
  • Chloroquine (2-(7-chloroquinolin-4-yloxy)N,N-diethylamine):
    • Molecular Formula: C18H22ClN3C_{18}H_{22}ClN_3
    • Widely used for malaria treatment.
  • Primaquine (N,N-diethyl-(6-methoxyquinolin-8-yloxy)methanamine):
    • Molecular Formula: C15H18N3OC_{15}H_{18}N_3O
    • An antimalarial agent effective against liver stages of Plasmodium.

Uniqueness

Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine is unique due to its specific combination of functional groups that may confer distinct pharmacological properties compared to other similar compounds. Its structural features suggest potential for novel interactions within biological systems, making it a subject worthy of further research in medicinal chemistry and pharmacology.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

287.199762429 g/mol

Monoisotopic Mass

287.199762429 g/mol

Heavy Atom Count

21

UNII

Z33738IU0Z

Dates

Last modified: 08-10-2024

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